molecular formula C13H18O2 B1278529 1-(3-Tert-butyl-4-methoxyphenyl)ethanone CAS No. 142651-19-2

1-(3-Tert-butyl-4-methoxyphenyl)ethanone

Cat. No. B1278529
CAS RN: 142651-19-2
M. Wt: 206.28 g/mol
InChI Key: FKTGMOQEGIONRC-UHFFFAOYSA-N
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Description

1-(3-Tert-butyl-4-methoxyphenyl)ethanone is a chemical compound that can be associated with aryl ketones. Aryl ketones are a class of organic compounds containing a carbonyl group (C=O) attached to an aromatic ring. The tert-butyl and methoxy substituents on the aromatic ring can influence the reactivity and physical properties of the molecule.

Synthesis Analysis

The synthesis of related aryl ketones has been demonstrated in the literature. For instance, a novel synthon for the synthesis of 1,3-terphenyls from aryl ketones has been reported, where 6-aryl-3-methoxy-carbonyl-4-methylthio-2H-pyran-2-ones are used as starting materials to produce symmetrical, unsymmetrical, and heteroaryl terphenyls in a single step . This indicates that similar strategies could potentially be applied to synthesize 1-(3-Tert-butyl-4-methoxyphenyl)ethanone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of aryl ketones like 1-(3-Tert-butyl-4-methoxyphenyl)ethanone is characterized by the presence of an aromatic ring with electron-donating groups such as tert-butyl and methoxy groups. These groups can stabilize the molecule and affect its electronic properties. The tert-butyl group is bulky and can influence the steric environment of the molecule, while the methoxy group is an electron-donating substituent that can impact the electronic distribution within the aromatic ring.

Chemical Reactions Analysis

Aryl ketones can undergo various chemical reactions. For example, the electrochemical oxidation of 4-tert-butylcatechol, a related compound, in methanol has been studied, showing that it can undergo methoxylation to form the related methoxyquinone . This suggests that 1-(3-Tert-butyl-4-methoxyphenyl)ethanone could also participate in similar electrochemical reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of aryl ketones are influenced by their functional groups. The tert-butyl group can increase the hydrophobicity of the molecule, while the methoxy group can contribute to the overall polarity. The presence of these groups can affect the solubility, boiling point, and melting point of the compound. Additionally, the oxidation of related compounds, such as dibutyl (3,5-di-tert-butyl-4-hydroxybenzyl)phosphonate, has been studied, leading to the formation of methylenequinones and their dimerization products . This indicates that 1-(3-Tert-butyl-4-methoxyphenyl)ethanone may also exhibit interesting reactivity and stability characteristics, which could be explored further in the context of its physical and chemical properties.

Scientific Research Applications

Chromatography and Mass Spectrometry Studies

1-(3-Tert-butyl-4-methoxyphenyl)ethanone has been studied in the context of aquatic chlorination of UV-filter avobenzone. Chlorinated compounds were identified as the main products, highlighting its role in environmental chemistry and public health studies (Kalister et al., 2016).

Phase Equilibrium Research

Research has been conducted on the phase equilibrium of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in different solvents. This study is significant for understanding the physical chemistry of these compounds and their applications in material science (Li et al., 2019).

Structural Analysis

The crystal structure of derivatives like (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime has been analyzed. Such studies are crucial in the field of molecular chemistry for the development of new materials and drugs (Rao et al., 2014).

Polymerization Catalyst Research

Research has been conducted on compounds like 2,2'-(2-methoxybenzylidene)bis(4-methyl-6-tert-butylphenol) with trimethylaluminum, demonstrating its potential as a catalyst for polymerization. This has implications for industrial processes and materials science (Hsueh et al., 2002).

Antimicrobial Activity Studies

Compounds derived from 1-(3-Tert-butyl-4-methoxyphenyl)ethanone have been synthesized and evaluated for their antimicrobial activity. This is particularly relevant for the development of new pharmaceuticals (Nagamani et al., 2018).

properties

IUPAC Name

1-(3-tert-butyl-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-9(14)10-6-7-12(15-5)11(8-10)13(2,3)4/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTGMOQEGIONRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401233242
Record name 1-[3-(1,1-Dimethylethyl)-4-methoxyphenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401233242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Tert-butyl-4-methoxyphenyl)ethanone

CAS RN

142651-19-2
Record name 1-[3-(1,1-Dimethylethyl)-4-methoxyphenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142651-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(1,1-Dimethylethyl)-4-methoxyphenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401233242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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